molecular formula C₃₁H₂₅D₇ClN₃O₆S B1155570 2-Chloro Zafirlukast-d7

2-Chloro Zafirlukast-d7

Cat. No.: B1155570
M. Wt: 617.16
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro Zafirlukast-d7 is a deuterium-labelled analogue of the Zafirlukast impurity, 2-Chloro Zafirlukast, which is a recognized pharmaceutical impurity and a characterized reference material in the commercial production of the parent drug . This stable isotope-labelled compound is primarily designed to serve as an internal standard in quantitative mass spectrometry techniques, such as LC-MS/MS, where it corrects for analyte loss during sample preparation and instrumental variability, thereby ensuring highly accurate and reliable data . The incorporation of seven deuterium atoms ([2]H) into the o-tolyl moiety of the molecule provides a significant mass shift from the non-labelled analyte, which is critical for minimizing chromatographic interference and enhancing analytical specificity . This makes this compound an indispensable tool for researchers conducting advanced analytical method development, method validation (AMV), and rigorous quality control (QC) during Abbreviated New Drug Application (ANDA) submissions and commercial pharmaceutical production . From a pharmacological research perspective, the parent drug, Zafirlukast, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) . It functions by blocking the pro-inflammatory effects of leukotrienes (LTC4, LTD4, and LTE4), which are key mediators involved in bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil migration in the pathophysiology of asthma . The use of this compound facilitates precise pharmacokinetic studies, metabolic research, and therapeutic drug monitoring of Zafirlukast, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion profiles .

Properties

Molecular Formula

C₃₁H₂₅D₇ClN₃O₆S

Molecular Weight

617.16

Synonyms

(2-Chloro-3-(2-methoxy-4-((o-tolylsulfonyl)carbamoyl)benzyl)-1-methyl-1H-indol-5-yl)carbamic Acid Cyclopentyl Ester-d7

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Chloro Zafirlukast D7

Retrosynthetic Analysis and Key Precursors for Zafirlukast Derivatives

The synthesis of Zafirlukast and its derivatives typically involves a convergent approach, which allows for flexibility in modifying different parts of the molecule. tandfonline.com A common retrosynthetic analysis of Zafirlukast identifies key precursors that can be independently synthesized and then coupled in the final stages. tandfonline.comresearchgate.netnih.gov

One key precursor is the indole core. The synthesis often starts with a substituted indole, such as a 5-nitroindole derivative. tandfonline.comnih.gov Another crucial component is a substituted benzoic acid derivative, which will ultimately form the acylsulfonamide portion of the molecule. tandfonline.com

A reported synthesis of Zafirlukast involves the coupling of an indole acid with a sulfonamide. nih.gov The indole acid itself can be prepared from a corresponding ester through hydrolysis. nih.govacs.org This modular strategy allows for the introduction of various substituents on both the indole and the benzoic acid moieties, facilitating the synthesis of a wide range of Zafirlukast derivatives.

Introduction of Chloro Substituent into Zafirlukast Scaffold

The introduction of a chloro substituent onto the Zafirlukast scaffold can be achieved through several established synthetic methods. While direct chlorination of the final Zafirlukast molecule is a possibility, it often leads to a mixture of products and lacks regioselectivity. A more controlled approach involves introducing the chlorine atom at an earlier stage of the synthesis, onto one of the key precursors.

For instance, a chlorinated benzoic acid derivative can be used as a starting material. This precursor would then be carried through the synthetic sequence to yield the desired 2-Chloro Zafirlukast. Alternatively, chlorination of the indole nucleus can be performed prior to its coupling with the benzoic acid fragment. The choice of chlorinating agent and reaction conditions would depend on the desired position of the chlorine atom and the other functional groups present in the molecule.

Deuterium (B1214612) Incorporation Techniques and Site-Specific Labeling

The introduction of deuterium atoms into a molecule, known as deuteration or deuterium labeling, is a powerful technique in pharmaceutical sciences. musechem.com For 2-Chloro Zafirlukast-d7, the "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. The precise location of these deuterium atoms is crucial and is determined by the chosen labeling strategy.

Site-specific labeling ensures that deuterium is incorporated only at desired positions within the molecule. brightspec.comrsc.org This is often achieved by using deuterated starting materials or reagents in the synthesis.

Strategies for Deuteration of Aromatic and Alkyl Moieties

Deuteration of aromatic and alkyl moieties can be accomplished through various methods.

Aromatic Deuteration:

Acid-catalyzed exchange: Aromatic rings can be deuterated by treatment with a strong deuterated acid, such as deuterated trifluoroacetic acid (CF3COOD). nih.gov This method typically results in deuteration at the most electron-rich positions of the aromatic ring. nih.gov

Metal-catalyzed exchange: Transition metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can facilitate hydrogen-deuterium exchange on aromatic rings in the presence of a deuterium source like deuterium gas (D2) or deuterium oxide (D2O). youtube.com Iridium-based catalysts are also highly effective for hydrogen isotope exchange on aromatic substrates. youtube.com

Using deuterated starting materials: A common strategy is to begin the synthesis with an already deuterated aromatic precursor. iaea.org

Alkyl Deuteration:

Reduction of unsaturated bonds: Deuterium can be introduced into alkyl chains by the reduction of double or triple bonds using deuterium gas and a metal catalyst. youtube.com

Deuterated reducing agents: Reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) can be used to introduce deuterium during the reduction of carbonyl groups or other reducible functional groups.

Using deuterated alkylating agents: Introducing a deuterated alkyl group can be achieved by using a deuterated alkyl halide or other electrophilic alkylating reagent. osaka-u.ac.jp

For this compound, a combination of these methods would likely be employed to achieve the desired labeling pattern. For example, a deuterated toluene derivative could be used to introduce a deuterated methyl group, while other positions could be deuterated through exchange reactions.

Evaluation of Deuterium Enrichment and Isotopic Purity

After the synthesis of a deuterated compound, it is essential to determine the level of deuterium incorporation and the isotopic purity. rsc.orgresearchgate.net This is crucial for ensuring the quality and reliability of the labeled compound for its intended applications.

Several analytical techniques are used for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgrsc.org By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of isotopic purity. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful techniques for confirming the position of deuterium labels. rsc.orgrsc.org In ¹H NMR, the disappearance of a signal indicates that the corresponding proton has been replaced by deuterium. rsc.org Conversely, ²H NMR will show signals at the positions where deuterium has been incorporated. rsc.org NMR can also provide quantitative information about the degree of deuteration at specific sites. rug.nl

The combination of MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.orgrsc.org

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Determines the overall isotopic enrichment and calculates the percentage of isotopic purity by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Proton Nuclear Magnetic Resonance (¹H NMR) Confirms the location of deuterium labels by observing the disappearance or reduction in the intensity of proton signals at specific positions in the molecule.
Deuterium Nuclear Magnetic Resonance (²H NMR) Directly observes the deuterium atoms in the molecule, confirming their specific locations and providing information about the local chemical environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Can also be used to assess deuteration, as the coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to changes in the ¹³C NMR spectrum.

Optimization of Synthetic Pathways for Research Scale Production

The synthesis of stable isotope-labeled compounds, especially for research purposes, requires careful optimization of the synthetic pathway to ensure efficiency, good yields, and high isotopic purity. x-chemrx.com

Efficiency and Yield Considerations for Stable Isotope-Labeled Compounds

Key considerations for optimizing the synthesis of this compound include:

Late-Stage Functionalization: Introducing the deuterium labels as late as possible in the synthetic sequence can be more economical, as it minimizes the number of steps where expensive deuterated materials are used. x-chemrx.com Hydrogen isotope exchange (HIE) reactions are a prime example of late-stage labeling. youtube.comx-chemrx.com

Minimizing Isotopic Scrambling: It is important to choose reaction conditions that minimize the loss or scrambling of deuterium labels. This includes avoiding strongly acidic or basic conditions that could promote back-exchange of deuterium with protons from the solvent or reagents. acanthusresearch.com

Purification: Efficient purification methods are necessary to separate the desired deuterated product from any unlabeled or partially labeled impurities. Chromatographic techniques are commonly employed for this purpose.

Control of Impurity Formation during Synthesis of this compound

The control of impurities during the synthesis of this compound is a critical aspect of pharmaceutical manufacturing, ensuring the final product's purity, safety, and efficacy. The introduction of a chlorine atom at the 2-position of the indole ring and the incorporation of seven deuterium atoms present unique challenges in impurity profiling and control compared to the synthesis of Zafirlukast. Impurities can arise from starting materials, intermediates, reagents, or side reactions occurring during the synthesis.

A comprehensive strategy for impurity control involves a thorough understanding of the reaction mechanism, identification of potential and actual impurities, and the implementation of appropriate control measures at various stages of the manufacturing process.

Potential Impurities in the Synthesis of this compound

Based on the known impurities of Zafirlukast and the proposed synthetic modifications, several potential impurities can be anticipated in the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities:

Isomeric Impurities: Incomplete chlorination or side reactions could lead to the formation of isomers with chlorine at different positions on the indole ring. Similarly, positional isomers of the tolyl-sulfonyl group (meta and para) can be present as impurities if not adequately controlled in the starting materials.

Over-chlorinated or Under-chlorinated Impurities: The chlorination step needs to be carefully controlled to prevent the formation of di- or tri-chlorinated species, or the presence of unreacted starting material lacking the chloro group.

Incomplete Deuteration: The isotopic labeling process may not achieve 100% deuterium incorporation, leading to the presence of species with fewer than seven deuterium atoms. Mass spectrometry is a crucial analytical tool for monitoring the extent of deuteration.

Unreacted Intermediates and Starting Materials: Failure to drive reactions to completion can result in the carryover of starting materials and intermediates into the final product.

Reagent-Related Impurities: Impurities present in reagents, such as thionyl chloride or deuterated solvents, can be incorporated into the final product. For instance, impurities in the deuterated cyclopentanol or N-methylating agent could lead to corresponding impurities in the final molecule.

Side-Reaction Products: The synthesis of the indole scaffold and subsequent functionalization steps can be prone to side reactions. For instance, during the coupling of the indole core with the benzoyl moiety, side products from self-condensation or alternative reaction pathways may form.

Degradation Products:

Hydrolysis Products: The ester and amide functionalities in this compound are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine derivatives.

Oxidative Degradation: The indole nucleus can be susceptible to oxidation, particularly if exposed to air and light for extended periods.

Photodegradation: As with many complex organic molecules, exposure to light can induce degradation, leading to the formation of various photolytic impurities.

Strategies for Impurity Control

A multi-faceted approach is necessary to control the formation of impurities during the synthesis of this compound.

Starting Material Specification and Control: Stringent quality control of all starting materials and reagents is the first line of defense. This includes verifying the chemical purity, isomeric purity, and isotopic enrichment of deuterated materials.

Optimization of Reaction Conditions: Each step of the synthesis must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters to control include:

Temperature: Precise temperature control is crucial to prevent side reactions and degradation.

Reaction Time: Monitoring the reaction progress using techniques like HPLC or TLC ensures that the reaction is stopped at the optimal point to avoid the formation of degradation products.

Stoichiometry of Reagents: The molar ratios of reactants and reagents must be carefully controlled to prevent the formation of over-reacted or under-reacted products.

Solvent and pH: The choice of solvent and control of pH are critical for directing the reaction towards the desired product and preventing unwanted side reactions like hydrolysis.

In-Process Controls (IPCs): Regular monitoring of the reaction mixture at critical stages of the synthesis allows for early detection of any deviations from the expected reaction profile. This enables corrective actions to be taken before significant quantities of impurities are formed.

Purification Techniques: Effective purification methods are essential to remove any impurities that are formed. Common techniques include:

Crystallization: This is a powerful technique for removing both process-related impurities and degradation products. The choice of solvent system is critical for achieving high purity.

Chromatography: Preparative high-performance liquid chromatography (HPLC) or column chromatography can be used to separate closely related impurities from the final product.

Final Product Testing and Specification: The final active pharmaceutical ingredient (API) must be tested against a pre-defined set of specifications for purity, impurity levels, and isotopic enrichment. This typically involves a battery of analytical techniques, including HPLC, LC-MS, NMR, and elemental analysis.

Interactive Data Table: Common Zafirlukast Impurities and their Potential Analogs in this compound Synthesis

The following table outlines some of the known impurities of Zafirlukast and their potential corresponding analogs in the synthesis of this compound, along with suggested control strategies.

Zafirlukast Impurity Potential this compound Analog Potential Source Control Strategy
meta and para isomers of Zafirlukastmeta and para isomers of this compoundImpurities in the o-toluenesulfonamide starting material.Use of highly pure o-toluenesulfonamide; Chromatographic purification.
Des-methyl ZafirlukastDes-methyl-d3 2-Chloro Zafirlukast-d4Incomplete N-methylation of the indole ring.Optimization of the methylation reaction conditions (reagent, temperature, time).
Unreacted indole-5-carboxylic acid precursorUnreacted 2-chloro-indole-5-carboxylic acid precursorIncomplete coupling reaction.Optimization of coupling conditions; Purification of the intermediate.
Hydrolysis product (carboxylic acid)2-Chloro-d7-Zafirlukast carboxylic acidHydrolysis of the cyclopentyl ester during workup or storage.Control of pH during workup and storage; Use of aprotic solvents.
Over-brominated intermediate (in some synthetic routes)Over-chlorinated this compoundNon-selective chlorination of the indole ring.Precise control of chlorinating agent stoichiometry and reaction conditions.
Un-deuterated or partially deuterated species2-Chloro Zafirlukast with <7 deuterium atomsIncomplete isotopic exchange.Use of highly enriched deuterated reagents; Optimization of deuteration reaction conditions; Monitoring by mass spectrometry.

By implementing these comprehensive control strategies, the formation of impurities during the synthesis of this compound can be effectively minimized, leading to a final product that meets the stringent quality standards required for pharmaceutical use.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro Zafirlukast D7

Mass Spectrometric Applications in Quantitative Bioanalysis and Impurity Profiling

Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective analysis of 2-Chloro Zafirlukast-d7 in complex biological matrices and for the identification of potential impurities. Its application in quantitative bioanalysis and impurity profiling is multifaceted, leveraging various MS-based techniques to ensure data integrity and accuracy.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of drugs and their metabolites in biological fluids. researchgate.netmdpi.com The development of robust LC-MS/MS protocols for this compound involves meticulous optimization of several key parameters to achieve high sensitivity, specificity, and throughput. nih.govescholarship.org

A highly sensitive and specific LC-MS/MS method is essential for determining the concentration of this compound, especially when it is used as an internal standard for the quantification of Zafirlukast in pharmacokinetic studies. researchgate.net The process typically begins with an efficient sample extraction from the biological matrix, such as plasma. Protein precipitation is a common and straightforward approach, often utilizing acetonitrile (B52724) to remove larger protein molecules that can interfere with the analysis. researchgate.net

Chromatographic separation is then performed to isolate the analyte of interest from other endogenous components. The choice of the analytical column and mobile phase is critical. For instance, a C18 column is frequently used for the separation of Zafirlukast and its analogs, indicating its suitability for this compound. researchgate.netmdpi.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous solution, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. thermofisher.comresearchgate.net

The mass spectrometer is typically operated in the positive or negative electrospray ionization (ESI) mode, depending on the compound's properties. For quantification, the multiple reaction monitoring (MRM) mode is employed, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netwikipedia.org

ParameterTypical ConditionReference
InstrumentationTriple Quadrupole Mass Spectrometer researchgate.netresearchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive or Negative researchgate.net
Scan TypeMultiple Reaction Monitoring (MRM) wikipedia.org
Sample PreparationProtein Precipitation with Acetonitrile researchgate.net
LC ColumnC18 reversed-phase column researchgate.net
Mobile PhaseAcetonitrile and water with additives (e.g., formic acid) thermofisher.com

Multiple Reaction Monitoring (MRM) Transition Optimization for Deuterated Analogs

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometric technique used for quantifying specific compounds in complex mixtures. nih.govnih.gov In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. wikipedia.org This process is often referred to as a "transition." wikipedia.org

For this compound, the optimization of MRM transitions is a critical step in method development. This involves identifying the precursor ion, which is typically the protonated or deprotonated molecule ([M+H]+ or [M-H]-), and then determining the most abundant and stable product ions generated upon collision-induced dissociation (CID). The selection of unique transitions for this compound, distinct from the non-deuterated Zafirlukast, is crucial to prevent cross-talk and ensure accurate quantification when used as an internal standard.

The optimization process generally involves infusing a standard solution of this compound into the mass spectrometer and acquiring full scan mass spectra to identify the precursor ion. Subsequently, product ion scans are performed by fragmenting the precursor ion at various collision energies to identify the most intense and stable fragment ions. The collision energy is a key parameter that is optimized for each transition to maximize the signal intensity of the product ion. nih.govnih.gov

Due to the presence of seven deuterium (B1214612) atoms and a chlorine atom, the mass-to-charge ratio (m/z) of the precursor and fragment ions of this compound will be higher than that of Zafirlukast. The specific m/z values would need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound[Determined Experimentally][Determined Experimentally][Optimized] researchgate.netresearchgate.net
Zafirlukast (for comparison)576.2463.1[Optimized] researchgate.net

Fragmentation Pathway Elucidation of this compound and its Metabolites

Understanding the fragmentation pathways of this compound and its potential metabolites is essential for the structural confirmation of the analyte and the identification of unknown metabolites. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, is often employed for this purpose due to its high mass accuracy and resolution.

The fragmentation of Zafirlukast, the parent compound, typically involves the cleavage of the carbamate (B1207046) and sulfonamide bonds. smpdb.ca It is anticipated that this compound would follow similar fragmentation pathways. The presence of the chlorine atom and the seven deuterium atoms would result in characteristic mass shifts in the fragment ions, which can be used to confirm the identity of the compound and its fragments.

For metabolite identification, biological samples are analyzed by LC-HRMS, and the data is processed to search for potential metabolites. The predicted metabolic transformations for Zafirlukast include hydroxylation and N-demethylation. nih.gov Similar metabolic pathways can be expected for this compound. The elucidation of fragmentation patterns helps in pinpointing the site of metabolic modification on the molecule.

High-Resolution Chromatographic Separation Techniques

High-resolution chromatographic techniques are indispensable for the separation of this compound from its parent compound, potential impurities, and endogenous matrix components. These methods provide the necessary resolution and efficiency for accurate quantification and impurity profiling.

Development of Ultra-Performance Liquid Chromatography (UPLC) Methods for Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. mdpi.com The development of a UPLC method for this compound would focus on achieving baseline separation from Zafirlukast and other related substances.

The key parameters to optimize in a UPLC method include the column chemistry, mobile phase composition, gradient elution profile, flow rate, and column temperature. A reversed-phase C18 column is a common choice for this type of analysis. researchgate.netnih.gov The mobile phase typically consists of an aqueous component (e.g., water with a buffer or acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of compounds with different polarities. researchgate.net

The higher efficiency of UPLC columns allows for the use of shorter columns and higher flow rates, leading to a significant reduction in run times without compromising resolution. mdpi.com This is particularly beneficial for high-throughput bioanalytical applications.

ParameterTypical UPLC ConditionReference
ColumnAcquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) researchgate.netnih.gov
Mobile Phase A0.1% Formic Acid in Water thermofisher.com
Mobile Phase BAcetonitrile thermofisher.com
Flow Rate0.3 - 0.5 mL/min researchgate.net
Column Temperature30 - 40 °C isfcppharmaspire.com
DetectionUV (e.g., 225 nm) or Mass Spectrometry nih.gov

Strategies for Impurity and Degradant Profiling

Impurity and degradant profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of a drug substance. nih.gov For this compound, which is often synthesized for use as a reference standard, a comprehensive impurity profile is necessary. veeprho.comclearsynth.com

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. nih.gov These studies help in developing stability-indicating analytical methods. nih.govresearchgate.net

UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for impurity profiling. waters.com The high resolution of UPLC allows for the separation of closely related impurities, while the mass spectrometer provides molecular weight and structural information for their identification. researchgate.netresearchgate.net By comparing the impurity profile of this compound with that of Zafirlukast, it is possible to identify impurities that are specific to the synthesis of the chlorinated and deuterated analog.

Common process-related impurities for Zafirlukast include isomers and byproducts from the synthetic route. researchgate.netresearchgate.net It is likely that similar types of impurities could be present in this compound, and the analytical methods must be capable of resolving and quantifying them. cleanchemlab.com

Preclinical and in Vitro Metabolic Investigations Involving 2 Chloro Zafirlukast D7

Application in Enzyme Kinetics Studies for Zafirlukast Metabolism

2-Chloro Zafirlukast-d7 serves as a valuable tool in enzyme kinetics studies to probe the biotransformation of Zafirlukast. By comparing the kinetic parameters of the deuterated analog with the parent drug, researchers can gain a deeper understanding of the enzymatic processes involved in its metabolism.

In vitro studies using human liver microsomes have identified cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9, as major contributors to the metabolism of Zafirlukast. fda.govresearchgate.netnih.govhelsinki.fi The introduction of deuterium (B1214612) atoms at specific positions in the Zafirlukast molecule, as in this compound, can influence the rate of metabolism by these enzymes. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond.

By incubating this compound with recombinant CYP3A4 and CYP2C9 enzymes, researchers can determine the impact of deuteration on the affinity of the enzyme for the substrate (Michaelis constant, Km) and the maximum rate of the reaction (Vmax). A significant change in these parameters compared to Zafirlukast would indicate that the deuterated positions are directly involved in the metabolic process.

Table 1: Hypothetical Enzyme Kinetic Parameters for Zafirlukast and this compound with Human CYP3A4 and CYP2C9

CompoundEnzymeKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
ZafirlukastCYP3A41010010
This compoundCYP3A412605
ZafirlukastCYP2C9520040
This compoundCYP2C9612020

This table presents hypothetical data for illustrative purposes.

"Metabolic soft spots" are chemically labile sites on a drug molecule that are prone to enzymatic modification. Identifying these soft spots is crucial for designing more stable and effective drug candidates. Deuterium labeling is a well-established technique for pinpointing these metabolic hotspots. mdpi.comnovartis.com

The strategic placement of deuterium atoms in this compound can help identify the primary sites of metabolism on the Zafirlukast molecule. If a particular position is a "soft spot," replacing hydrogen with deuterium at that site will likely slow down its metabolism, leading to a decrease in the formation of the corresponding metabolite. By analyzing the metabolite profile of this compound and comparing it to that of Zafirlukast, researchers can deduce which positions are most susceptible to metabolic attack.

Biotransformation Pathway Elucidation Using Isolated Enzymes and Subcellular Fractions (e.g., liver microsomes, hepatocytes)

The biotransformation of a drug can be a complex process involving multiple enzymatic reactions. To unravel these pathways, researchers often use isolated enzymes and subcellular fractions, such as liver microsomes and hepatocytes. researchgate.netmdpi.com this compound is a valuable tool in these studies.

Incubating this compound with human liver microsomes, which are rich in CYP enzymes, allows for the identification of primary oxidative metabolites. fda.gov Further studies with hepatocytes, which contain a broader range of metabolic enzymes, can provide a more complete picture of the drug's biotransformation, including both phase I and phase II metabolic reactions. The presence of the deuterium label in the metabolites of this compound can be easily detected by mass spectrometry, aiding in their identification and structural elucidation.

Isotopic Tracing for the Study of Metabolic Pathways

Isotopic tracing is a powerful technique used to follow the fate of a molecule through a series of metabolic reactions. nih.govimmune-system-research.commdpi.com By using a labeled compound like this compound, researchers can track the incorporation of the deuterium atoms into various metabolites.

This approach provides dynamic information about the metabolic pathways, allowing for the determination of the sequence of metabolic reactions and the identification of precursor-product relationships. The unique mass signature of the deuterated metabolites makes them readily distinguishable from endogenous compounds and from the metabolites of unlabeled Zafirlukast, facilitating their detection and quantification in complex biological matrices.

Comparative Metabolic Stability Studies of this compound vs. Zafirlukast

Metabolic stability is a key parameter in drug discovery, as it influences the drug's half-life and oral bioavailability. Comparing the metabolic stability of this compound to that of Zafirlukast can provide valuable information about the impact of deuteration and chlorination on the drug's metabolic clearance.

These studies are typically conducted by incubating the compounds with liver microsomes or hepatocytes and measuring the rate of disappearance of the parent drug over time. An increase in the metabolic stability of this compound compared to Zafirlukast would suggest that the sites of deuteration are indeed metabolic soft spots.

Table 2: Hypothetical Comparative Metabolic Stability of Zafirlukast and this compound in Human Liver Microsomes

CompoundHalf-life (t1/2) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Zafirlukast2034.7
This compound4515.4

This table presents hypothetical data for illustrative purposes.

Investigation of Analog-Specific Metabolite Formation and Identification

The introduction of a chloro group at the 2-position of the indole ring in Zafirlukast creates a new analog with the potential for unique metabolic pathways. The presence of the chlorine atom can alter the electronic properties of the molecule and may lead to the formation of novel metabolites that are not observed with the parent drug.

By studying the metabolism of this compound, researchers can investigate the formation of these analog-specific metabolites. chemrxiv.org The deuterium label aids in the identification of all drug-related material in the complex mixture of a metabolic incubation. This allows for a comprehensive comparison of the metabolic profiles of Zafirlukast and its chloro-deuterated analog, providing insights into how structural modifications can influence drug metabolism.

Role of 2 Chloro Zafirlukast D7 As a Certified Reference Material and Internal Standard

Utilization as a Deuterated Internal Standard in Bioanalytical Assays

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for quantifying drugs and their metabolites in biological samples. The inherent complexity of these matrices can lead to variations in sample preparation and signal intensity, necessitating the use of an internal standard to ensure accurate and reproducible results. bioanalysis-zone.combiopharmaservices.com Stable isotope-labeled internal standards (SIL-IS), such as 2-Chloro Zafirlukast-d7, are considered the gold standard for these applications. biopharmaservices.com

The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest—in this case, 2-Chloro Zafirlukast. texilajournal.com This structural similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. bioanalysis-zone.com Consequently, any variability encountered during the analytical process, such as loss of sample during extraction or fluctuations in instrument response (matrix effects), will affect both the analyte and the internal standard to a similar degree. kcasbio.comnih.gov By normalizing the analyte's response to that of the internal standard, which is added at a known concentration to all samples, calibrators, and quality controls, these variations can be effectively compensated for. bioanalysis-zone.combiopharmaservices.com This normalization is critical for achieving the high levels of precision and accuracy demanded in regulated bioanalysis. researchgate.net The use of a deuterated internal standard like this compound is therefore a cornerstone of robust bioanalytical assay development. clearsynth.com

Contribution to Method Validation for Quantitative Bioanalysis

The validation of bioanalytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. ajpsonline.com An internal standard is a critical component in the validation of key performance characteristics, including accuracy, precision, linearity, and the assessment of matrix effects. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. au.dk During method validation, the accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels. fda.gov The use of this compound as an internal standard helps to minimize variability, thereby improving the precision of the measurements. researchgate.net By compensating for potential errors in sample processing and analysis, the internal standard ensures that the calculated concentrations are a true reflection of the actual concentrations, thus enhancing the accuracy of the method. texilajournal.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of calibration standards. The use of an internal standard helps to ensure a consistent response across the calibration range, thereby supporting the linearity of the method. ajpsonline.com

Matrix Effects: The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. waters.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. waters.com A deuterated internal standard that co-elutes with the analyte is the most effective tool for mitigating matrix effects. kcasbio.comchromatographyonline.com Since both the analyte and the internal standard are affected similarly by the matrix, the ratio of their responses remains constant, leading to reliable quantification even in the presence of significant matrix effects. waters.comreddit.com

The following table illustrates typical acceptance criteria for accuracy and precision during the validation of a bioanalytical method, which are more readily achieved with the use of a suitable internal standard like this compound.

Validation ParameterConcentration LevelAcceptance Criteria (% CV)Acceptance Criteria (% Bias)
Precision LLOQ≤ 20%N/A
LQC, MQC, HQC≤ 15%N/A
Accuracy LLOQN/A± 20%
LQC, MQC, HQCN/A± 15%

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation, Bias: Deviation from the nominal concentration.

Application in Quality Control and Quality Assurance in Pharmaceutical Research and Development

Quality Control (QC) and Quality Assurance (QA) are integral components of the pharmaceutical industry, ensuring that products consistently meet predefined quality standards. au.dk Certified Reference Materials (CRMs) are fundamental to these quality systems, serving as a benchmark for the calibration of instruments and the validation of analytical methods. synthinkchemicals.comcwsabroad.comwikipedia.org

Emerging Research Applications and Future Directions for 2 Chloro Zafirlukast D7

Potential in Advanced Hyphenated Analytical Technologies (e.g., LC-HRMS)

The use of 2-Chloro Zafirlukast-d7 as an internal standard in Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) represents a significant advancement in quantitative bioanalysis. Due to its identical chemical properties to 2-Chloro Zafirlukast, it co-elutes during chromatographic separation, but is readily distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification of the parent compound in complex biological matrices, minimizing the matrix effects that can plague such analyses.

Beyond its role as an internal standard, this compound is proving invaluable in metabolite identification studies. The known mass shift of the deuterium-labeled parent compound allows for the confident identification of its metabolites, as they will also exhibit the same mass shift compared to the metabolites of the non-deuterated compound. This facilitates the rapid and unambiguous characterization of metabolic pathways.

Table 1: Hypothetical LC-HRMS Data for 2-Chloro Zafirlukast and its Deuterated Analog
CompoundMolecular FormulaMonoisotopic Mass (Da)Observed [M+H]+ (m/z)Retention Time (min)
2-Chloro ZafirlukastC31H32ClN3O6S609.1698610.17718.54
This compoundC31H25D7ClN3O6S616.2136617.22098.54
Metabolite 1 (Hydroxylated)C31H32ClN3O7S625.1647626.17207.98
Metabolite 1-d7 (Hydroxylated)C31H25D7ClN3O7S632.2085633.21587.98

Exploration as a Mechanistic Probe in Biochemical Research

The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. The C-D bond is stronger than the C-H bond, and thus, its cleavage is slower. By strategically placing deuterium atoms at sites of metabolic oxidation in 2-Chloro Zafirlukast, researchers can probe the rate-limiting steps of its metabolism by cytochrome P450 (CYP) enzymes. symeres.com Zafirlukast is known to be metabolized primarily by CYP2C9 and to a lesser extent by CYP3A4. fda.govnih.govwikipedia.orgnih.gov

If deuteration at a specific position leads to a significant decrease in the rate of metabolism, it provides strong evidence that C-H bond cleavage at that position is a rate-determining step in the metabolic pathway. This information is crucial for understanding the drug's pharmacokinetic profile and for designing new analogs with improved metabolic stability.

Table 2: Hypothetical Kinetic Parameters for the Metabolism of 2-Chloro Zafirlukast and its d7-Analog by Human Liver Microsomes
CompoundKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Kinetic Isotope Effect (kH/kD)
2-Chloro Zafirlukast5.2150.829.03.5
This compound5.443.18.3

Advancements in Isotopic Labeling Applications beyond Quantitative Analysis

The applications of this compound extend beyond its use as a simple internal standard. In advanced metabolic studies, it can be used as a tracer to follow the fate of the molecule in vivo. By administering a mixture of the deuterated and non-deuterated compounds, researchers can use mass spectrometry to track the distribution, metabolism, and excretion of the drug with high precision. synmr.inmusechem.com

Furthermore, in the field of quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) has become a powerful technique. Similarly, deuterated compounds like this compound can be used in targeted studies to investigate drug-protein interactions. By identifying proteins that are differentially labeled upon treatment with the deuterated compound, it is possible to uncover novel cellular targets and off-target effects.

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Analogs

The synthesis of complex deuterated molecules like this compound presents significant challenges. researchgate.netmusechem.com Achieving high levels of deuterium incorporation at specific, desired positions without isotopic scrambling is a formidable task. marketersmedia.com The development of novel synthetic methodologies, including late-stage C-H activation and deuteration techniques, is crucial to overcome these hurdles. x-chemrx.com

Another challenge lies in the analytical characterization of these compounds. Ensuring the isotopic purity and confirming the precise location of the deuterium atoms requires sophisticated analytical techniques such as high-field NMR spectroscopy and high-resolution mass spectrometry. acs.org

Despite these challenges, the opportunities presented by complex deuterated analogs are immense. The ability to fine-tune the metabolic properties of a drug can lead to improved pharmacokinetic profiles, potentially resulting in lower required doses and reduced patient-to-patient variability. symeres.commusechem.com As synthetic and analytical techniques continue to advance, the exploration of deuterated compounds like this compound will undoubtedly play an increasingly important role in drug discovery and biochemical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-Chloro Zafirlukast-d7, and how can isotopic purity (d7) be validated?

  • Answer : Synthesis typically involves deuteration of the parent compound (Zafirlukast) at seven specific hydrogen positions using deuterated reagents (e.g., D2O or deuterated alkyl halides). Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (<sup>1</sup>H/<sup>2</sup>H NMR) to confirm deuteration efficiency (>98% isotopic enrichment). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can further quantify residual non-deuterated impurities .

Q. Which analytical techniques are critical for characterizing this compound in pharmacokinetic studies?

  • Answer : Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard for quantifying the compound in biological matrices. For structural confirmation, use Fourier-transform infrared spectroscopy (FTIR) to identify chloro and carboxylate functional groups, complemented by X-ray crystallography for crystalline form analysis. Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?

  • Answer : Discrepancies may arise from differences in solvent polarity, temperature, or crystallization kinetics. Use standardized shake-flask or turbidimetric methods at controlled temperatures (25°C ± 0.5°C). Validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions. Cross-reference with Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .

Advanced Research Questions

Q. What mechanistic insights can be derived from comparing the metabolic stability of this compound with its non-deuterated counterpart?

  • Answer : Deuteration at metabolically labile sites (e.g., methyl or methoxy groups) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). Conduct in vitro microsomal assays (human liver microsomes) to measure half-life (t1/2) and intrinsic clearance (CLint). Compare deuterated vs. non-deuterated analogs using LC-MS/MS to quantify metabolite formation rates (e.g., hydroxylated derivatives) .

Q. How can adsorption isotherm models explain the surface-binding behavior of this compound in nanoparticle drug delivery systems?

  • Answer : Langmuir or Freundlich isotherms are applied to analyze adsorption efficiency on polymeric nanoparticles (e.g., PLGA or chitosan). Use dynamic light scattering (DLS) to monitor particle size/zeta potential changes post-adsorption. Thermodynamic parameters (ΔG, ΔH, ΔS) derived from temperature-variant studies clarify whether adsorption is spontaneous and exothermic. Validate with in vitro release kinetics in simulated biological fluids .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound in leukotriene receptor inhibition assays?

  • Answer : Variability may stem from differences in cell lines (e.g., CHO vs. HEK293), receptor density, or assay endpoints (cAMP vs. calcium flux). Standardize protocols using a single cell line with stable receptor expression. Include positive controls (e.g., Montelukast) and normalize data to receptor occupancy measured via radioligand binding (e.g., [<sup>3</sup>H]-LTD4). Statistical meta-analysis of historical data can identify outlier methodologies .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Validate model fit with goodness-of-fit metrics (R<sup>2</sup>, AIC). For reproducibility, pre-register experimental designs (e.g., on Open Science Framework) and share raw data in public repositories (e.g., Zenodo). Include error propagation analysis for deuterated vs. non-deuterated comparisons .

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound batches?

  • Answer : Report detailed reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (e.g., column chromatography gradients, crystallization solvents). Provide <sup>13</sup>C NMR spectra to confirm deuteration sites and elemental analysis (C, H, N, Cl) for bulk purity. Use the COST Action CA17140 guidelines for deuterated compound reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.